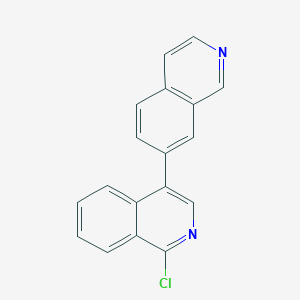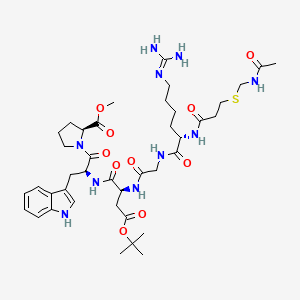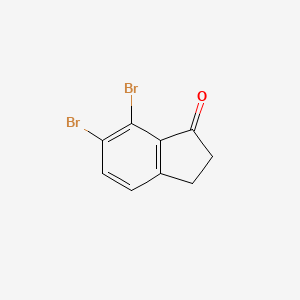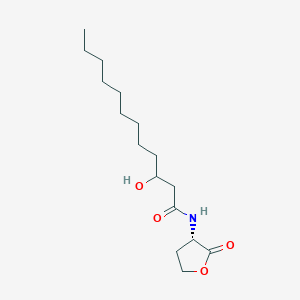
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a trimethylsilyloxy group and a benzamide moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a dry solvent, usually at room temperature, to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial proteins involved in cell-to-cell communication, thereby disrupting the signaling pathways necessary for biofilm formation and bacterial resistance
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar pyrimidine core and have been studied for their quorum sensing inhibitory effects.
Cytosine derivatives: Compounds like 2,4-bis(trimethylsilyl)cytosine have similar structural features and are used in various chemical syntheses.
Uniqueness
N-(2-((triMethylsilyl)oxy)pyriMidin-4-yl)benzaMide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Propriétés
Numéro CAS |
85743-99-3 |
|---|---|
Formule moléculaire |
C14H17N3O2Si |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
N-(2-trimethylsilyloxypyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2Si/c1-20(2,3)19-14-15-10-9-12(17-14)16-13(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17,18) |
Clé InChI |
APNFKCIBTHPEJR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC=CC(=N1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)





![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)
